molecular formula C₂₀H₃₄GdN₅O₁₀ B126527 Gadoversetamide CAS No. 131069-91-5

Gadoversetamide

Cat. No. B126527
CAS RN: 131069-91-5
M. Wt: 680.8 g/mol
InChI Key: DRKHJSDSSUXYTE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadoversetamide is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI) scans, particularly for imaging of the brain, spine, and liver . It is marketed under the trade name OptiMARK .


Molecular Structure Analysis

Gadoversetamide has the molecular formula C20H34GdN5O10 . It is a gadolinium compound, and the gadolinium is coordinated to the three tertiary amino groups as well as to the carboxylate groups .


Chemical Reactions Analysis

Gadoversetamide is a paramagnetic agent. Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment . When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates .


Physical And Chemical Properties Analysis

Gadoversetamide is a white, odorless powder that is freely soluble in water . It has paramagnetic properties .

Scientific Research Applications

Central Nervous System Imaging

Gadoversetamide is extensively used as a contrast agent in MRI for the enhanced visualization of central nervous system (CNS) lesions , including tumors . Its ability to cross the blood-brain barrier allows for detailed imaging of intracranial structures, aiding in the diagnosis and monitoring of neurological conditions.

Spinal Cord Lesion Assessment

In spinal cord imaging, Gadoversetamide helps in assessing spinal cord lesions. It provides a clear contrast that delineates the extent of spinal injuries or diseases, which is crucial for surgical planning or evaluating the progression of spinal disorders .

Liver Lesion Detection

Gadoversetamide is also used in liver MRI to detect and characterize liver lesions. It enhances the contrast of hepatic tissues, making it easier to identify benign and malignant liver tumors, cysts, and other abnormalities .

Cardiovascular Imaging

Although not its primary indication, Gadoversetamide can be used in cardiovascular MRI to enhance the visualization of cardiac structures. It may assist in evaluating myocardial perfusion and identifying areas of ischemia or infarction .

Renal Pathology

For patients with renal impairments, Gadoversetamide can be a valuable tool for non-invasive imaging of renal pathology. It helps in visualizing renal vasculature and parenchymal diseases without the need for ionizing radiation .

Oncology Research

In oncology, Gadoversetamide-enhanced MRI is used to assess tumor vascularity, which is an indicator of malignancy. It aids in tumor staging, treatment planning, and monitoring response to therapy .

Pediatric Imaging

Gadoversetamide is approved for use in pediatric patients for contrast-enhanced MRI. It provides a safer alternative to ionizing radiation-based imaging techniques, which is particularly important in the sensitive pediatric population .

Research on Contrast Agent Hypersensitivity

Gadoversetamide is involved in research studies exploring hypersensitivity reactions to contrast agents. Understanding the mechanisms of these reactions can lead to safer MRI practices and the development of new contrast agents with reduced risk of adverse effects .

Mechanism of Action

Target of Action

Gadoversetamide is primarily targeted at protons in the human body . These protons are found in tissues where gadoversetamide accumulates, such as the brain, spine, and liver . The role of these protons is crucial in the generation of magnetic resonance images .

Mode of Action

Gadoversetamide interacts with its target, the protons, when placed in a strong magnetic field . This interaction is based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . Gadoversetamide, being a paramagnetic agent, contains one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment . When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates . At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness) .

Biochemical Pathways

It is known that gadolinium and gadolinium-based contrast agents like gadoversetamide can affect cellular and biochemical pathways within the reticulo-endothelial system, calcium-dependent enzymatic reactions, ion channel function, and cellular phagocytosis .

Pharmacokinetics

It is known that gadolinium-based contrast agents are generally excreted by the kidneys

Result of Action

The primary result of gadoversetamide’s action is the enhancement of magnetic resonance images. It provides increased enhancement and visualization of lesions of the brain, spine, and liver, including tumors . Exposure to gadolinium-based contrast agents like gadoversetamide is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gadolinium-based contrast agents .

Action Environment

The action, efficacy, and stability of gadoversetamide can be influenced by various environmental factors. For instance, the strength of the magnetic field in which gadoversetamide is placed can affect its interaction with protons and thus the quality of the resulting images . Additionally, the presence of renal dysfunction in a patient can increase the risk of nephrogenic systemic fibrosis, a serious condition associated with the use of gadolinium-based contrast agents

Safety and Hazards

Gadoversetamide has been associated with a risk of nephrogenic systemic fibrosis in patients with impaired renal function . Other side effects may include mild skin irritation, gastrointestinal irritation, nausea, vomiting, and diarrhea . It is not considered to be a carcinogen .

properties

IUPAC Name

2-[bis[2-[carboxylatomethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEAOBRDTOXWRZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34GdN5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water
Record name GADOVERSETAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7550
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.160 at 25 °C
Record name GADOVERSETAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7550
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. In MRI, visualization of normal and pathological brain, spinal and hepatic tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates. At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness). Gadoversetamide does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that may have a normal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadoversetamide in lesions such as neoplasms, abscesses, and subacute infarcts.
Record name Gadoversetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gadoversetamide

CAS RN

131069-91-5
Record name Gadoversetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131069-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gadoversetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GADOVERSETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLM74T3Z9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GADOVERSETAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7550
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadoversetamide
Reactant of Route 2
Gadoversetamide
Reactant of Route 3
Reactant of Route 3
Gadoversetamide
Reactant of Route 4
Reactant of Route 4
Gadoversetamide
Reactant of Route 5
Gadoversetamide
Reactant of Route 6
Gadoversetamide

Q & A

ANone: Gadoversetamide works by shortening the T1 relaxation time of water protons in its vicinity. This leads to a brighter signal on T1-weighted MRI images, improving the contrast between normal and abnormal tissues. [, ]

ANone: The molecular formula of Gadoversetamide is C16H26GdN5O9 and its molecular weight is 579.67 g/mol. [, ]

ANone: While the provided research abstracts don't contain specific spectroscopic data, techniques like mass spectrometry (ESI-MS) have been employed to identify Gadoversetamide and its metabolites in biological samples. []

ANone: While not explicitly mentioned in the abstracts, GBCAs like Gadoversetamide are generally tested for stability under various conditions (pH, temperature, light) during development to ensure their safety and efficacy. []

ANone: Gadoversetamide is not known to possess any catalytic properties. It is primarily used for its contrast-enhancing properties in MRI.

ANone: The provided research abstracts do not discuss computational chemistry studies on Gadoversetamide.

ANone: Gadoversetamide is a linear, non-ionic GBCA. Linear GBCAs, particularly non-ionic ones like Gadoversetamide and Gadodiamide, have been associated with a higher risk of Nephrogenic Systemic Fibrosis (NSF) compared to macrocyclic GBCAs. This is attributed to their lower stability and increased likelihood of releasing free gadolinium ions in vivo. [, , ]

ANone: Gadoversetamide is typically formulated as an injectable solution for intravenous administration. The exact composition of the formulation can vary depending on the manufacturer. [, , ]

ANone: Due to the risk of NSF, the FDA has issued warnings and recommendations for the use of Gadoversetamide, particularly in patients with renal impairment. [, , , ]

ANone: Gadoversetamide is primarily eliminated unchanged through the kidneys via glomerular filtration, with a half-life of approximately 1.5 hours in patients with normal renal function. [, , ]

ANone: Renal impairment significantly affects the pharmacokinetics of Gadoversetamide. The elimination half-life is prolonged in patients with renal insufficiency, leading to increased gadolinium retention in the body. [, ]

ANone: In individuals with normal renal function, age does not significantly alter the pharmacokinetics of Gadoversetamide. []

ANone: Yes, multiple clinical trials have evaluated the safety and efficacy of Gadoversetamide for various MRI applications, including liver and myocardial imaging. [, , , ]

ANone: In vitro studies have demonstrated that Gadoversetamide, at specific concentrations, can stimulate the proliferation of fibroblasts. []

ANone: Resistance mechanisms are not applicable to Gadoversetamide, as it is a contrast agent and not a drug with a specific molecular target.

ANone: The most serious adverse effect associated with Gadoversetamide is Nephrogenic Systemic Fibrosis (NSF), a debilitating and potentially fatal condition that primarily affects individuals with severe renal impairment. [, , , , ]

ANone: Besides NSF, other commonly reported adverse effects of Gadoversetamide include headache, nausea, and injection site reactions. These are typically mild and transient. [, ]

ANone: Factors that can increase the risk of NSF include: use of linear GBCAs like Gadoversetamide, high cumulative doses of the agent, pre-existing severe renal impairment, acute kidney injury, and delayed hemodialysis after administration in dialysis patients. [, , , , ]

ANone: Yes, although less common than with Gadodiamide, several cases of NSF have been reported in association with Gadoversetamide exposure, particularly in patients with severe renal impairment. [, , , ]

ANone: As a contrast agent, Gadoversetamide is not designed for targeted drug delivery. Its distribution is primarily limited to the extracellular space.

ANone: The provided research abstracts do not discuss specific biomarkers for Gadoversetamide efficacy or toxicity.

ANone: Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive and specific technique used to quantify gadolinium concentrations, including those of Gadoversetamide, in biological samples. [, , ]

ANone: The provided research abstracts do not provide information on the environmental impact of Gadoversetamide.

ANone: The provided research abstracts do not discuss dissolution and solubility studies on Gadoversetamide.

ANone: While not explicitly mentioned, analytical methods used to quantify Gadoversetamide, such as ICP-MS, are rigorously validated to ensure their accuracy, precision, and specificity. []

ANone: The manufacturing and distribution of Gadoversetamide are subject to strict quality control and assurance measures to guarantee the product's consistency, safety, and efficacy. []

ANone: The provided research abstracts do not discuss the immunogenicity of Gadoversetamide.

ANone: Gadoversetamide is not known to significantly interact with drug transporters.

ANone: Gadoversetamide is not metabolized by drug-metabolizing enzymes and does not induce or inhibit these enzymes. [, ]

ANone: Gadoversetamide, like other GBCAs, is designed to be biocompatible. It is not biodegradable and is primarily eliminated unchanged through the kidneys. []

ANone: Yes, macrocyclic GBCAs, like Gadoteridol and Gadobutrol, are associated with a lower risk of NSF compared to linear agents like Gadoversetamide and are preferred for patients with renal insufficiency. [, , ]

ANone: Yes, techniques like arterial spin labeling (ASL) perfusion MRI and diffusion MRI can provide valuable diagnostic information without the need for contrast agents. []

ANone: The provided research abstracts do not discuss recycling or waste management strategies for Gadoversetamide.

ANone: Various resources and tools are available for Gadoversetamide research, including databases like PubMed, clinical trial registries, and chemical databases. [, ]

ANone: Gadoversetamide (OptiMARK) was approved by the FDA for clinical use in 1998. []

ANone: Initially considered very safe, the discovery of Nephrogenic Systemic Fibrosis (NSF) in the early 2000s led to a reevaluation of the safety of GBCAs, including Gadoversetamide, particularly in patients with renal impairment. []

ANone: Research on Gadoversetamide involves collaboration between radiologists, nephrologists, pathologists, and pharmacologists to understand its efficacy, safety, and the mechanisms underlying adverse effects like NSF. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.